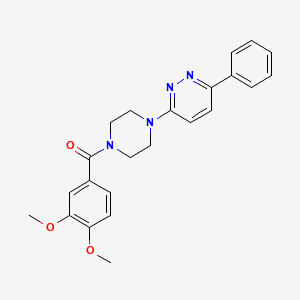
(3,4-Dimethoxyphenyl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3,4-Dimethoxyphenyl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone” is a complex organic compound . It has a molecular formula of C20H24N2O4 . The compound is part of a family of compounds that are of potential interest due to their stability and ability to bind “privileged structures” through hydrogen-bonding .
Synthesis Analysis
The synthesis of this compound involves the use of catalytic protocols for the synthesis of organic compounds . The use of ionic organic solids, such as 1,3-bis (carboxymethyl)imidazolium chloride as a catalyst, has allowed the Michael addition of N-heterocycles to chalcones . This methodology has been applied to the unique preparation of the potential bioactive compound with moderate yield, due to the retro-Michael reaction .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the preparation of chalcone and triazole Michael-addition to chalcone . These reactions have good green metrics, indicating they are environmentally friendly .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 356.416 Da and a monoisotopic mass of 356.173615 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 555.7±50.0 °C at 760 mmHg, and a flash point of 289.9±30.1 °C . The compound has 6 H bond acceptors, 0 H bond donors, and 5 freely rotating bonds .
Applications De Recherche Scientifique
Anticancer Activity
The compound exhibits potent anticancer properties. Researchers have identified it as a potential NF-κB inhibitor, which could be valuable in anticancer drug development. By targeting NF-κB signaling pathways, it may help suppress tumor growth and metastasis .
Antibacterial Effects
Studies suggest that this compound possesses antibacterial activity. It could serve as a lead structure for designing novel antibacterial agents. Investigating its mechanism of action against bacterial pathogens is crucial for further development .
Antifungal Properties
The compound has demonstrated antifungal effects. Researchers have explored its activity against various fungal strains. Understanding its mode of action and potential synergies with existing antifungal drugs is essential for clinical applications .
Anti-Inflammatory Potential
Inflammation plays a pivotal role in various diseases. This compound may act as an anti-inflammatory agent, potentially modulating inflammatory pathways. Further studies are needed to elucidate its precise mechanisms and therapeutic implications .
Immunomodulation
Immunological modulation is critical for maintaining health. The compound’s immunomodulatory properties make it intriguing for therapeutic interventions. Investigating its impact on immune cells and cytokine regulation is essential .
Structural Precursor
Beyond its direct biological activities, this compound serves as a structural precursor. Researchers use it to synthesize more complex molecules with bio-utilities. Its tetrahydroquinoline (THQ) moiety is relevant for drug discovery and material production .
Propriétés
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-29-20-10-8-18(16-21(20)30-2)23(28)27-14-12-26(13-15-27)22-11-9-19(24-25-22)17-6-4-3-5-7-17/h3-11,16H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTQMGAIADZWID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethoxyphenyl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

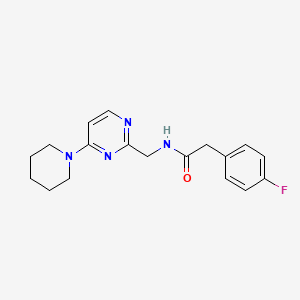
![Benzo[d]thiazol-2-ylmethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B2456233.png)
![2-[({5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]propanoic acid](/img/structure/B2456234.png)

![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2456238.png)
![(E)-(4-cinnamylpiperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone](/img/structure/B2456240.png)

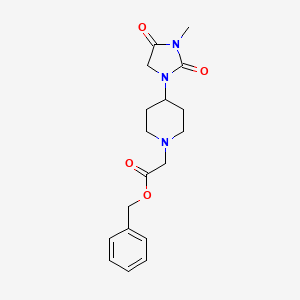

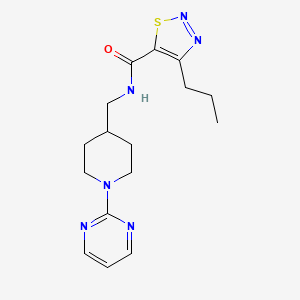
![N-(4-ethoxyphenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2456248.png)
![3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2456251.png)
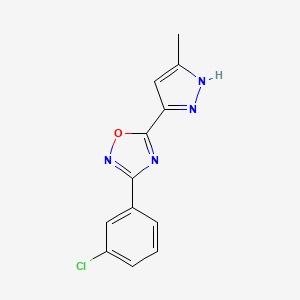
![ethyl 4-((1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)-4-oxobutanoate](/img/structure/B2456254.png)